molecular formula C10H15BrN2 B15092958 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole

4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole

Cat. No.: B15092958
M. Wt: 243.14 g/mol
InChI Key: SMUSRVWUPCHTDF-PSASIEDQSA-N
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Description

4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is an organic compound that features a bromine atom attached to a pyrazole ring, which is further substituted with a trans-2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor followed by the introduction of the trans-2-methylcyclohexyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the pyrazole ring or the cyclohexyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole with additional oxygen-containing functional groups.

Scientific Research Applications

4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the trans-2-methylcyclohexyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(cis-2-methylcyclohexyl)-1H-pyrazole: Similar structure but with a cis configuration, leading to different spatial orientation and potentially different biological activity.

    4-Chloro-1-(trans-2-methylcyclohexyl)-1H-pyrazole: Chlorine instead of bromine, which can affect reactivity and binding properties.

    1-(trans-2-Methylcyclohexyl)-1H-pyrazole: Lacks the bromine atom, resulting in different chemical and biological properties.

Uniqueness

4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom and the trans-2-methylcyclohexyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-1-[(1R,2R)-2-methylcyclohexyl]pyrazole

InChI

InChI=1S/C10H15BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h6-8,10H,2-5H2,1H3/t8-,10-/m1/s1

InChI Key

SMUSRVWUPCHTDF-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1CCCC[C@H]1N2C=C(C=N2)Br

Canonical SMILES

CC1CCCCC1N2C=C(C=N2)Br

Origin of Product

United States

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